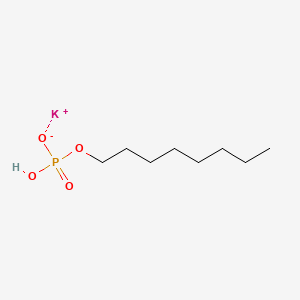

Potassium octyl hydrogen phosphate

Description

Nomenclature and Molecular Architecture

Potassium octyl hydrogen phosphate (B84403) is systematically known by its IUPAC name, potassium;octyl hydrogen phosphate. researchgate.net It belongs to the class of organic compounds known as alkyl phosphates, which are esters of phosphoric acid. cosmeticsinfo.orgwikipedia.org The molecular structure of potassium octyl hydrogen phosphate is characterized by a central phosphorus atom bonded to four oxygen atoms in a tetrahedral geometry. libretexts.org One of these oxygen atoms is double-bonded to the phosphorus, another is bonded to an eight-carbon alkyl chain (the octyl group), and the remaining two oxygen atoms are available to form ionic bonds. In this specific compound, one of these oxygens is bonded to a hydrogen atom, and the other forms an ionic bond with a potassium ion (K+), resulting in a salt. vulcanchem.com

This unique molecular architecture, featuring a hydrophilic phosphate "head" and a hydrophobic octyl "tail," imparts amphiphilic properties to the molecule. vulcanchem.com This dual nature allows it to be effective at interfaces between polar and non-polar substances. The synthesis of potassium octyl hydrogen phosphate typically involves the esterification of octanol (B41247) with phosphoric acid, followed by neutralization with potassium hydroxide (B78521). researchgate.netevitachem.com

Table 1: Chemical Identifiers for Potassium Octyl Hydrogen Phosphate

| Identifier | Value |

|---|---|

| IUPAC Name | potassium;octyl hydrogen phosphate researchgate.net |

| CAS Number | 41989-08-6 guidechem.com |

| Molecular Formula | C8H18KO4P guidechem.com |

| Synonyms | Phosphoric acid, monooctyl ester, monopotassium salt; Kaliumoctylhydrogenphosphat guidechem.com |

Significance and Research Relevance in Contemporary Chemistry

The primary significance of potassium octyl hydrogen phosphate in contemporary chemistry lies in its function as a surfactant and emulsifying agent. evitachem.com Its amphiphilic nature enables it to reduce surface tension at the interface between liquids, or between a liquid and a solid. ontosight.ai This property is leveraged in a variety of research and industrial applications.

In the field of materials science and engineering, it is utilized in the formulation of industrial cleaners and detergents due to its ability to disrupt and solubilize grease and oil. vulcanchem.comontosight.ai It is also employed in agricultural formulations as an adjuvant to improve the spreading of pesticides on plant surfaces. vulcanchem.com Research in enhanced oil recovery has explored the use of alkyl phosphates like potassium octyl hydrogen phosphate for their ability to alter the properties of oil-water interfaces, potentially improving oil extraction efficiency. elpub.ru

Furthermore, in biomedical and biochemical research, its surfactant properties are valuable for solubilizing membrane proteins and lipids, which is a crucial step for their isolation and characterization. ontosight.ai The compound is also investigated in pharmaceutical formulations to enhance the solubility of poorly water-soluble drug molecules, thereby potentially increasing their bioavailability. vulcanchem.com Its use in cosmetics as an emulsifier is also a significant application. cosmeticsinfo.org

Table 2: Research and Industrial Applications of Potassium Octyl Hydrogen Phosphate

| Field | Application |

|---|---|

| Materials Science | Industrial cleaners, detergents, corrosion inhibitors vulcanchem.comontosight.ai |

| Agriculture | Pesticide adjuvants vulcanchem.com |

| Petroleum Industry | Enhanced oil recovery elpub.ru |

| Biochemistry | Solubilization of membrane proteins ontosight.ai |

| Pharmaceutics | Solubilizer for hydrophobic drugs vulcanchem.com |

| Cosmetics | Emulsifying agent cosmeticsinfo.org |

Historical Development of Alkyl Phosphate Research

The study of alkyl phosphates is a subset of the broader field of organophosphorus chemistry, which has its roots in the 19th century. One of the earliest reports of an organophosphate synthesis was by the French chemist Jean Louis Lassaigne in 1820, who reacted ethanol (B145695) with phosphoric acid. nih.gov In 1854, Philippe de Clermont synthesized tetraethyl pyrophosphate (TEPP), which was later identified as a cholinesterase inhibitor. researchgate.netneptjournal.com The late 19th century saw further foundational work by chemists like August Michaelis, who investigated reactions of phosphorus trichloride (B1173362) with alcohols. mdpi.com

The 20th century witnessed a rapid expansion in organophosphorus chemistry, largely driven by the work of the German chemist Gerhard Schrader and his team in the 1930s and 1940s. researchgate.netwikipedia.org While their research led to the development of highly toxic nerve agents, it also laid the groundwork for the synthesis of a vast number of organophosphate compounds with a wide range of applications, including insecticides. nih.govwikipedia.org

The use of alkyl phosphates as surfactants and in other industrial applications began to grow in the mid-20th century. researchgate.net Researchers recognized that by varying the length of the alkyl chain and the degree of esterification, they could tailor the properties of these compounds for specific purposes, such as emulsification, wetting, and detergency. elpub.ruresearchgate.net This led to the development and commercialization of a diverse array of alkyl phosphate surfactants for use in cosmetics, cleaning products, and various industrial processes. cosmeticsinfo.orgresearchgate.net The ongoing research into alkyl phosphates continues to explore new applications and refine their synthesis and performance. researchgate.net

Structure

3D Structure of Parent

Properties

CAS No. |

41989-08-6 |

|---|---|

Molecular Formula |

C8H18KO4P |

Molecular Weight |

248.30 g/mol |

IUPAC Name |

potassium;octyl hydrogen phosphate |

InChI |

InChI=1S/C8H19O4P.K/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H2,9,10,11);/q;+1/p-1 |

InChI Key |

VMUBRIXOHLRVGV-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCOP(=O)(O)[O-].[K+] |

Origin of Product |

United States |

Synthetic Pathways and Advanced Preparative Methodologies for Potassium Octyl Hydrogen Phosphate

Esterification Reactions for Monooctyl Phosphate (B84403) Synthesis

The foundational step in producing potassium octyl hydrogen phosphate is the synthesis of its precursor, monooctyl phosphate. This is typically accomplished through direct esterification reactions involving octanol (B41247) and a suitable phosphorylating agent.

Classical Esterification of Octanol with Phosphoric Acid

The direct esterification of octanol with phosphoric acid represents a classical and straightforward approach to producing a mixture of octyl phosphates. This reaction, however, typically results in a mixture of mono-, di-, and trialkyl esters, along with unreacted phosphoric acid and octanol. researchgate.net The distribution of these products is highly dependent on the reaction conditions.

A typical procedure involves heating n-octanol with 85% phosphoric acid in the presence of a water-entraining agent like toluene and a basic catalyst. researchgate.net The reaction proceeds by heating the mixture to reflux, with the water of reaction being continuously removed to drive the equilibrium towards the ester products. researchgate.net The temperature of the reaction can rise from approximately 130°C to over 180°C during the course of the water separation. researchgate.net

The selection of a basic additive can influence the final product composition. For instance, the use of dimethyl cocosamine as a catalyst in the reaction of 1.5 moles of n-octanol with 1.0 mole of phosphoric acid has been shown to yield a product mixture containing 34.0% monoalkyl ester, 42.2% dialkyl ester, and 11.8% trialkyl ester. researchgate.net

Table 1: Product Distribution in the Direct Esterification of n-Octanol with Phosphoric Acid researchgate.net

| Component | Percentage in Final Product |

|---|---|

| Monoalkyl Ester | 34.0% |

| Dialkyl Ester | 42.2% |

| Trialkyl Ester | 11.8% |

| o-Phosphoric Acid | 3.4% |

| Dimethyl Cocosamine | 8.4% |

A variation of this method involves the use of phosphorus pentoxide (P₂O₅) as the phosphorylating agent. This highly reactive compound readily forms phosphate esters with alcohols. Optimal conditions for the preparation of octyl phosphoric ester using this method include a molar ratio of octanol to phosphorus pentoxide between 2.5:1 and 3.5:1, a reaction time of 3-4 hours, and a controlled temperature of 60-70°C. researchgate.net

Synthesis via Phosphorus Oxychloride and Subsequent Hydroxide (B78521) Neutralization

A more controlled method for the synthesis of monooctyl phosphate, which can then be neutralized to the desired potassium salt, involves the use of phosphorus oxychloride (POCl₃). epo.org This highly reactive reagent allows for a more selective phosphorylation of the alcohol. The reaction with alcohols and phenols using phosphorus oxychloride yields phosphate esters. byjus.com

The synthesis is a two-step process. In the first step, one mole of octanol is reacted with one mole of phosphorus oxychloride. This reaction is typically carried out at a low temperature to control the exothermic reaction and prevent the formation of byproducts. The reaction yields octyl phosphoryl dichloride and hydrogen chloride gas.

Step 1: Phosphorylation of Octanol

The intermediate, octyl phosphoryl dichloride, is then subjected to hydrolysis under carefully controlled conditions. The two chlorine atoms are replaced by hydroxyl groups, forming monooctyl phosphate.

Step 2: Hydrolysis of Octyl Phosphoryl Dichloride

Finally, the resulting monooctyl phosphate is neutralized with a stoichiometric amount of potassium hydroxide to yield potassium octyl hydrogen phosphate.

Exploration of Alternative and Emerging Synthetic Approaches

Beyond the classical methods, research into alternative and more refined synthetic strategies continues, aiming for higher yields of the desired monoester, improved purity, and more sustainable processes.

Stoichiometrically Controlled Neutralization Reactions for Phosphate Esters

The final step in the synthesis of potassium octyl hydrogen phosphate is the neutralization of the acidic monooctyl phosphate. The control of stoichiometry in this step is crucial to obtain the desired product. Monooctyl phosphate is a dibasic acid, meaning it has two acidic protons that can be neutralized.

To produce potassium octyl hydrogen phosphate, a single equivalent of a potassium base, such as potassium hydroxide (KOH), is reacted with the monooctyl phosphate. This results in the neutralization of one of the acidic protons, yielding the monopotassium salt.

Neutralization Reaction:

The use of an approximately stoichiometric amount of the hydroxide is key to ensuring the complete formation of the desired salt. google.com The total acid number of the crude phosphate ester can be determined to calculate the precise amount of neutralizing agent required. google.com The neutralization reaction is typically carried out in an aqueous solution, and the final product can be obtained by drying under reduced pressure. google.com If two equivalents of potassium hydroxide were used, the resulting product would be dipotassium octyl phosphate. Therefore, careful control of the molar ratio of the phosphate ester to the base is essential for the selective synthesis of the hydrogen phosphate salt.

Emulsion Polymerization Techniques in Phosphate Ester Formation

A review of the scientific literature indicates that while phosphate esters, including potassium octyl hydrogen phosphate, are widely used as surfactants and stabilizers in emulsion polymerization processes, this technique is not a method for the synthesis of the phosphate ester itself. Emulsion polymerization is a process used to create polymers from monomers in an aqueous emulsion, and the phosphate ester acts as an emulsifying agent to stabilize the monomer droplets and the resulting polymer particles. There is no evidence to suggest that the process of emulsion polymerization is utilized to form the phosphate ester bond between octanol and a phosphate group.

Reactions of Fatty Alcohols with Polyphosphoric Acid Derivatives

Polyphosphoric acid (PPA) is another effective phosphorylating agent for the synthesis of alkyl phosphates. researchgate.netgoogle.com PPA is a mixture of orthophosphoric acid and linear phosphoric acid polymers and is a powerful dehydrating agent. rsc.org The reaction of octanol with polyphosphoric acid can be controlled to favor the formation of the monoester.

This reaction is typically carried out at a relatively low temperature and may be catalyzed in the presence of a solvent. google.com The process can involve reacting the fatty alcohol with polyphosphoric acid, followed by the addition of phosphorus pentoxide to adjust the final product composition. google.com One advantage of using polyphosphoric acid is that it can lead to a high ratio of monoalkyl phosphate to dialkyl phosphate in the final product. google.com The reaction is generally conducted at temperatures between 40°C and 120°C to achieve a suitable reaction rate while minimizing the decomposition of the resulting esters. google.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Potassium octyl hydrogen phosphate |

| Monooctyl phosphate |

| Octanol |

| Phosphoric acid |

| Toluene |

| Dimethyl cocosamine |

| Phosphorus pentoxide |

| Phosphorus oxychloride |

| Octyl phosphoryl dichloride |

| Hydrogen chloride |

| Potassium hydroxide |

| Polyphosphoric acid |

| Monooctyl phosphoryl dichloride |

Stepwise Synthesis via Monoalkyl Phosphate Intermediates

The synthesis of potassium octyl hydrogen phosphate often proceeds through the formation of its corresponding acid, mono-octyl hydrogen phosphate, as a key intermediate. The direct phosphorylation of octanol presents a significant challenge, as the reaction with common phosphorylating agents like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) typically results in a non-discreet mixture of mono-, di-, and tri-octyl phosphates, along with unreacted alcohol and other byproducts researchgate.netgoogle.comgoogle.com. Therefore, stepwise methodologies are employed to enhance the selectivity towards the desired monoalkyl phosphate.

A primary and widely utilized method is the direct esterification of octanol with phosphoric acid (H₃PO₄), often facilitated by a catalyst such as sulfuric acid. evitachem.comevitachem.com This reaction is carefully controlled to favor the formation of the monoester. The resulting octyl hydrogen phosphate is then neutralized with a stoichiometric amount of potassium hydroxide (KOH) to yield the final product, potassium octyl hydrogen phosphate evitachem.com.

Another established pathway involves the reaction of octanol with phosphorus pentoxide (P₂O₅) elpub.ru. This method also characteristically produces a mixture of mono- and di-alkyl phosphates google.com. To improve the yield of the monoalkyl intermediate, a specific, sequential four-step process has been developed. This process involves:

Introduction of the alcohol (octanol) into a reaction vessel, sometimes mixed with tetrasodium pyrophosphate.

Addition of a stoichiometric amount of P₂O₅.

Sequential or continuous addition of water, hydrogen peroxide, a stoichiometric excess of P₂O₅, and more alcohol. The excess P₂O₅ helps to limit the formation of the di-alkyl phosphate diester google.com.

A final addition of hydrogen peroxide to improve the color of the product google.com.

This controlled, stepwise addition of reagents allows for greater command over the reaction, leading to a product with a higher mono-alkyl phosphate content, which can exceed 70% by weight google.com. The mono-octyl phosphate intermediate is then isolated before being neutralized with potassium hydroxide to produce potassium octyl hydrogen phosphate.

Microwave-Assisted Esterification as a Green Chemistry Approach

In alignment with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for chemical transformations. This technology offers significant advantages over conventional heating methods, including dramatically reduced reaction times, lower energy consumption, cleaner reaction profiles, and often improved product yields nih.govbeilstein-journals.org.

While specific literature on the microwave-assisted synthesis of potassium octyl hydrogen phosphate is not extensively detailed, the principles can be applied from related syntheses of phosphate esters and potassium salts nih.govresearchgate.net. The general approach involves the esterification of octanol with a phosphorylating agent in a sealed vessel under microwave irradiation. The reaction's efficiency is enhanced as microwaves directly and uniformly heat the reaction mixture, leading to rapid energy transfer and a significant acceleration of the reaction rate beilstein-journals.org.

This methodology avoids the need for high-boiling-point solvents and prolonged reaction times associated with conventional heating. For instance, the synthesis of potassium carboxylates has been successfully achieved via microwave-assisted hydrolysis at 180°C for only 20 minutes nih.gov. Similarly, the synthesis of triaryl phosphates has been accomplished using microwave irradiation, highlighting the suitability of this technique for forming P-O bonds researchgate.net. A proposed microwave-assisted route for potassium octyl hydrogen phosphate would involve reacting octanol and a phosphorylating agent (e.g., polyphosphoric acid) in a microwave reactor, followed by neutralization with potassium hydroxide. This approach would represent a more sustainable and efficient alternative to traditional synthetic protocols.

Optimization of Reaction Conditions and Yields in Potassium Octyl Hydrogen Phosphate Synthesis

Optimizing reaction parameters is critical for maximizing the yield and purity of potassium octyl hydrogen phosphate while minimizing byproducts. Key variables that are typically manipulated include temperature, reaction time, reagent stoichiometry, and catalyst choice.

For the conventional esterification of octanol with phosphoric acid, the reaction temperature is a crucial factor. Controlled heating is necessary to drive the reaction towards completion, with temperatures often cited in the range of 150-200°C evitachem.comevitachem.com. In syntheses utilizing P₂O₅, optimal temperatures may be lower; for example, the synthesis of stearyl acid phosphate, a related long-chain alkyl phosphate, was optimized in a range of 80-85°C google.com.

The molar ratio of the phosphorylating agent to the alcohol is another key parameter. To favor the formation of the monoester, a stoichiometric excess of the phosphorylating agent is often used. A Chinese patent details a method using a mixture of phosphoric acid and P₂O₅ as the phosphorylating agent, where a molar ratio of alcohol to phosphorylating agent of 1-1.5:1 under vacuum conditions (0.02-0.08 MPa) at 70-120°C resulted in a high content of the monoester product google.com.

In microwave-assisted methods, optimization involves adjusting power, temperature, and time. As a reference, the synthesis of potassium carboxylates was optimized by varying the base equivalents, temperature, and time, with the best results obtained at 180°C for 20 minutes using 3.0 equivalents of potassium carbonate nih.gov. Similar optimization studies would be essential for developing a high-yield microwave protocol for potassium octyl hydrogen phosphate.

The table below summarizes key parameters and their effects on the synthesis of alkyl phosphate monoesters.

| Parameter | Condition / Value | Effect on Synthesis | Reference |

| Temperature | 80-85°C (with P₂O₅) | Optimized for high mono-content of stearyl acid phosphate. | google.com |

| 70-120°C (with H₃PO₄/P₂O₅) | Optimal range for high monoester selectivity under vacuum. | google.com | |

| 150-200°C (with H₃PO₄) | Typical range required for direct esterification. | evitachem.com | |

| Reagent Ratio | Stoichiometric excess of P₂O₅ | Limits the formation of di-alkyl phosphate byproducts. | google.com |

| Alcohol:Phosphorylating Agent (1-1.5:1) | High selectivity for monoester product. | google.com | |

| Pressure | 0.02-0.08 MPa (Vacuum) | Used in conjunction with optimized temperature for high yields. | google.com |

| Catalyst | Sulfuric Acid | Commonly used to facilitate direct esterification. | evitachem.com |

Strategies for High Purity Preparation and Isolation

The isolation and purification of potassium octyl hydrogen phosphate are crucial steps to remove unreacted starting materials, catalysts, and undesired byproducts such as di-octyl phosphate and various pyrophosphates google.comevitachem.com. The strategy employed depends on the scale of the synthesis and the required purity of the final product.

On an industrial scale, purification typically involves standard techniques such as filtration to remove solid impurities and distillation to separate components based on boiling points evitachem.com.

A common challenge is the separation of the desired mono-alkyl phosphate from the di-alkyl phosphate byproduct google.com. Solvent extraction is an effective laboratory and industrial technique for this separation. This process leverages the differential solubility of the mono- and di-esters in a two-phase solvent system, allowing for their selective separation google.com.

For achieving high purity, particularly for applications in materials science or as a pharmaceutical culture medium, crystallization is a preferred method. A patented process for high-purity potassium dihydrogen phosphate provides a relevant model. This process involves:

Neutralization of the acid intermediate.

Centrifugal dehydration to isolate the crude salt.

Rinsing or washing the crystals with deionized water to remove soluble impurities.

A second dehydration step.

Drying the final product, for instance, in a fluidized bed, to obtain a high-purity crystalline solid google.com.

For difficult-to-crystallize alkyl phosphates, which can be amorphous or sticky, forming a specific salt, such as the sodium or potassium salt, can often facilitate crystallization from aqueous or mixed-solvent systems researchgate.net. Additionally, advanced purification techniques like chromatography on strong anion-exchange resins can be employed for laboratory-scale purification to achieve very high purity by separating the monoester from other anionic species researchgate.net.

The table below outlines various purification strategies for alkyl phosphates and their salts.

| Purification Technique | Description | Target Impurities Removed | Reference |

| Filtration | Solid-liquid separation. | Unreacted solid reagents, solid byproducts. | evitachem.com |

| Distillation | Separation based on boiling point differences. | Solvents, unreacted octanol, volatile impurities. | evitachem.com |

| Solvent Extraction | Differential partitioning between immiscible solvents. | Di-alkyl phosphates, free phosphoric acid. | google.com |

| Crystallization & Rinsing | Precipitation of pure solid from a supersaturated solution, followed by washing. | Soluble impurities, unreacted starting materials. | google.comresearchgate.net |

| Anion-Exchange Chromatography | Separation based on ionic interaction with a stationary phase. | Di-alkyl phosphates, pyrophosphates, other anionic species. | researchgate.net |

Fundamental Chemical Reactivity and Mechanistic Investigations of Potassium Octyl Hydrogen Phosphate

Hydrolysis Kinetics and Reaction Pathways

The hydrolysis of phosphate (B84403) esters, involving the cleavage of either the phosphorus-oxygen (P-O) or carbon-oxygen (C-O) bond, is a fundamental reaction with significant implications. The stability and breakdown pathways of these molecules are highly dependent on the surrounding chemical environment.

Influence of pH and Aqueous Environment on Hydrolysis Rate

The rate of hydrolysis of alkyl phosphate monoesters is profoundly influenced by pH due to the different protonation states of the phosphate group. nih.govscience.gov The phosphate monoester can exist in a dianionic (RO-PO₃²⁻), monoanionic (RO-PO₃H⁻), or neutral form, each exhibiting different reactivity.

Dianionic Form (High pH): In alkaline solutions, the dianionic form is predominant. This form is generally very resistant to hydrolysis. The negative charges on the non-bridging oxygen atoms repel incoming nucleophiles, such as hydroxide (B78521) ions, making the phosphorus atom less electrophilic. researchgate.net

Monoanionic Form (Near-Neutral pH): The monoanionic form, prevalent around neutral pH, is significantly more reactive than the dianion. researchgate.net This enhanced reactivity is attributed to the ability of the proton on one of the phosphate oxygens to act as an intramolecular catalyst, facilitating the departure of the octyl alcohol (octanol) leaving group. researchgate.net

Neutral and Acidic Conditions (Low pH): Under acidic conditions, the phosphate group becomes further protonated. While acid catalysis can promote hydrolysis, the specific mechanism and rate depend on the structure of the alkyl group. science.govnih.gov

The surrounding medium also plays a critical role. Transferring a phosphate monoester dianion from a polar aqueous environment to a non-polar solvent like cyclohexane (B81311) has been shown to dramatically increase the hydrolysis rate, an effect that is largely entropic in origin. researchgate.net

Characterization of O-P Bond vs. C-O Cleavage Mechanisms

The hydrolysis of potassium octyl hydrogen phosphate can proceed via two distinct mechanistic pathways: cleavage of the oxygen-phosphorus (O-P) bond or cleavage of the carbon-oxygen (C-O) bond. The preferred pathway is determined by the protonation state of the phosphate group and the stability of the potential carbocation that would be formed from the alkyl group. nih.gov

O-P Cleavage: This pathway involves a nucleophilic attack on the phosphorus atom, leading to the breaking of the P-O bond and the release of an octanol (B41247) molecule. This is generally the favored mechanism for the hydrolysis of the dianionic form of the phosphate monoester. nih.govdtic.mil

C-O Cleavage: This pathway involves the breaking of the C-O bond, releasing a phosphate ion and an octyl carbocation. This mechanism is favored for alkyl groups that can form stable carbocations and is more likely when the bridging oxygen atom is protonated. nih.gov For a primary alkyl group like octyl, which forms a relatively unstable primary carbocation, C-O cleavage is generally less favorable than O-P cleavage under typical hydrolytic conditions. nih.gov

Computational studies have shown that protonating the bridging oxygen atom (the one between the carbon and phosphorus) lowers the energy required for both C-O and O-P bond breaking. nih.gov However, the final outcome depends on the protonation state of the rest of the phosphate moiety. nih.gov

Comparative Hydrolytic Stability of Mono-, Di-, and Tri-Octyl Phosphate Esters

The number of octyl groups attached to the phosphate core significantly alters the hydrolytic stability.

Mono-octyl Phosphate (Potassium Octyl Hydrogen Phosphate): As a monoester, its dianionic form is very stable in alkaline solutions. However, the monoanionic form is susceptible to hydrolysis. researchgate.net

Di-octyl Phosphate: Diesters are generally more stable than monoester monoanions but can be hydrolyzed under both acidic and basic conditions. Their hydrolysis often proceeds through a transition state where the phosphorus center is attacked by a nucleophile. dtic.mil

Tri-octyl Phosphate: Triesters are the most susceptible to hydrolysis, particularly under alkaline conditions where hydroxide ions act as effective nucleophiles. nih.govpearson.com Unlike monoesters, triesters lack acidic protons on the phosphate group and are therefore more reactive towards nucleophilic attack at the phosphorus center. Studies on various trialkyl phosphates show they are highly stable in neutral conditions but degrade significantly at high pH. nih.govnih.gov The stability follows the general trend: alkyl triesters > chlorinated alkyl triesters > aryl triesters, with alkyl variants being the most stable. nih.gov

Table 1: General Hydrolytic Stability Trends of Alkyl Phosphate Esters

| Ester Type | General Stability in Alkaline pH | Primary Cleavage Pathway | Key Factors |

|---|---|---|---|

| Monoester (Dianion) | High | O-P Cleavage | Electrostatic repulsion of nucleophiles. researchgate.net |

| Monoester (Monoanion) | Lower | O-P Cleavage | Intramolecular acid catalysis. researchgate.net |

| Diester | Moderate | O-P Cleavage | Susceptible to nucleophilic attack. dtic.mil |

| Triester | Low | O-P Cleavage | Most susceptible to nucleophilic attack due to lack of negative charge. nih.govnih.gov |

Interactions with Metal Cations and Anions in Aqueous Solutions

As an amphiphilic molecule, potassium octyl hydrogen phosphate can form organized structures in water. The interactions between its charged phosphate headgroup and various ions in the solution are crucial in determining the nature of these structures.

Studies on Anionic Phosphate Headgroup Interactions with Counterions (e.g., Na⁺, Ca²⁺)

The negatively charged phosphate headgroup of the octyl phosphate anion readily interacts with positive counterions (cations) present in an aqueous solution. The strength and nature of this interaction depend on the charge and size of the cation.

Monovalent Cations (e.g., K⁺, Na⁺): These ions interact electrostatically with the phosphate headgroup. While potassium (K⁺) is the native counterion, the presence of other monovalent cations like sodium (Na⁺) can also influence the system. These interactions are generally weaker compared to those with divalent cations. nih.govnih.gov Studies on similar phosphate-containing lipid systems show that Na⁺ ions interact weakly, often remaining as solvated ions in the vicinity of the headgroup rather than forming tight, direct bonds. nih.gov

Divalent Cations (e.g., Ca²⁺): Divalent cations like calcium (Ca²⁺) interact much more strongly with the phosphate headgroups. nih.govresearchgate.net The higher charge density of Ca²⁺ allows it to act as a "bridge," binding to two phosphate headgroups simultaneously. uni-leipzig.de This bridging effect can lead to a more condensed and rigid structure at the molecular level. uni-leipzig.deresearchgate.net Infrared spectroscopy studies have shown that Ca²⁺ can cause significant dehydration of the phosphate group, indicating a direct and strong interaction. researchgate.net

The binding affinity for various metal cations to phosphate groups generally follows the trend: Be²⁺ > Mg²⁺ > Ca²⁺ > Li⁺ > Na⁺ > K⁺. nih.gov

Impact on Supramolecular Assemblies and Phase Behavior (e.g., lipid cubic phases)

The interactions between the octyl phosphate, its counterions, and water molecules drive the formation of various supramolecular structures, such as micelles, bilayers, and more complex phases. nih.govrsc.org The specific phase that forms is a delicate balance of factors including temperature, concentration, and ionic environment.

The strong binding of divalent cations like Ca²⁺ can induce significant changes in the phase behavior of phosphate-based amphiphiles. By bridging headgroups, these cations can promote a transition from less ordered phases (like micelles or liquid crystalline phases) to more ordered, condensed structures. uni-leipzig.de

In the context of self-assembly, this can lead to the formation of inverted structures. For instance, the neutralization of headgroup charge and the induction of bridging by Ca²⁺ can favor the formation of inverted hexagonal or lipid cubic phases . nih.gov A lipid cubic phase is a highly ordered, bicontinuous structure where a single, curved lipid bilayer divides the space into two interwoven, continuous aqueous channels. nih.gov The formation of such phases is highly dependent on the geometry of the amphiphile and the interactions at the lipid-water interface. The strong interactions of cations like Ca²⁺ with the phosphate headgroups can modulate the curvature of the amphiphilic layer, potentially stabilizing a cubic phase. uni-leipzig.de

Table 2: Summary of Cation Interactions and Their Supramolecular Effects

| Cation | Interaction Strength with Phosphate | Typical Effect on Supramolecular Assembly |

|---|---|---|

| Na⁺ | Weak | Modest influence on headgroup packing and hydration. nih.gov |

| Ca²⁺ | Strong | Causes headgroup bridging, dehydration, and increased packing density; can induce phase transitions. uni-leipzig.deresearchgate.net |

Intermolecular Interactions and Hydrogen Bonding Characteristics

The physicochemical properties and behavior of potassium octyl hydrogen phosphate in various media are governed by a combination of intermolecular forces. Its amphiphilic structure, comprising a long hydrophobic alkyl chain and a hydrophilic ionic phosphate head group, gives rise to a complex interplay of interactions. evitachem.comvulcanchem.com The primary intermolecular forces at play are ionic interactions, hydrogen bonding, and van der Waals dispersion forces.

The ionic character arises from the electrostatic attraction between the positively charged potassium ion (K⁺) and the negatively charged oxygen on the phosphate group ([R-O-P(O)(OH)O]⁻). lumenlearning.comlibretexts.org This strong ionic interaction significantly influences the compound's solubility in polar solvents like water. evitachem.com

Hydrogen bonding is a critical feature, primarily associated with the hydrogen atom on the phosphate group (P-OH). guidechem.com This group can act as a hydrogen bond donor, while the oxygen atoms of the phosphate moiety can act as hydrogen bond acceptors. guidechem.com Computational data indicates that the molecule has one hydrogen bond donor and four hydrogen bond acceptors. guidechem.com This capacity for hydrogen bonding is fundamental to its interaction with water and other protic solvents and plays a role in the formation of aggregates and its behavior at interfaces. researchgate.netcephamls.com The ability of the phosphate group to engage in hydrogen bonding is a well-documented characteristic of phosphate-containing compounds. researchgate.net

The eight-carbon octyl chain contributes to the molecule's hydrophobic character through van der Waals dispersion forces. These are weak, temporary attractions that occur between all molecules, but they are the dominant force for the nonpolar alkyl portion of the molecule. These hydrophobic interactions are the driving force for the compound's surfactant properties, including micelle formation in aqueous solutions. evitachem.com

| Intermolecular Force | Part of Molecule Involved | Description |

| Ionic Interactions | Potassium ion (K⁺) and Phosphate group ([R-OPO₃H]⁻) | Strong electrostatic attraction between the positive potassium cation and the negatively charged phosphate head. lumenlearning.comlibretexts.org |

| Hydrogen Bonding | Phosphate group (P-OH and P=O oxygens) | The P-OH group acts as a hydrogen bond donor, while the oxygen atoms act as acceptors, allowing interaction with polar molecules like water. guidechem.comresearchgate.net |

| Van der Waals (Dispersion) Forces | Octyl chain (C₈H₁₇) | Weak, temporary attractions resulting from fluctuating electron distributions in the nonpolar alkyl chain, driving hydrophobic interactions. libretexts.org |

Other Relevant Chemical Transformations and Derivatizations

Potassium octyl hydrogen phosphate can undergo several chemical transformations and derivatizations, primarily involving the phosphate ester linkage or the octyl group. These reactions are crucial for its synthesis, degradation, and potential modification for specific applications.

Hydrolysis: In aqueous environments, the ester bond of potassium octyl hydrogen phosphate is susceptible to hydrolysis. This reaction cleaves the P-O-C bond, yielding octanol and phosphoric acid as the primary products. evitachem.com The reaction can be catalyzed by acidic or basic conditions. evitachem.com This hydrolytic instability is a key consideration in its formulation and long-term storage in aqueous systems.

Oxidation: The compound can be subjected to oxidation, which can lead to the formation of octyl phosphate and other derivative products. evitachem.com Strong oxidizing agents, such as hydrogen peroxide or potassium permanganate (B83412), are typically employed to facilitate this process. evitachem.com The specific products formed depend on the reaction conditions and the strength of the oxidizing agent used.

Substitution Reactions: The octyl group attached to the phosphate can be replaced by other functional groups, such as different alkyl or aryl moieties. evitachem.com These substitution reactions typically require specific alkylating or arylating agents in the presence of suitable catalysts to proceed efficiently. evitachem.com This allows for the synthesis of a variety of phosphate esters with different properties starting from the octyl derivative.

The synthesis of potassium octyl hydrogen phosphate itself is a key chemical transformation. It is typically produced through the esterification of octanol with phosphoric acid, followed by a neutralization step with potassium hydroxide to yield the final salt. evitachem.comontosight.ai

| Transformation | Reagents/Conditions | Products |

| Hydrolysis | Water, often under acidic or basic catalysis evitachem.com | Octanol, Phosphoric acid evitachem.com |

| Oxidation | Hydrogen peroxide, Potassium permanganate evitachem.com | Octyl phosphate and other derivatives evitachem.com |

| Substitution | Alkylating or arylating agents with catalysts evitachem.com | Other alkyl or aryl phosphate esters evitachem.com |

| Synthesis (Esterification & Neutralization) | 1. Octanol, Phosphoric acid2. Potassium hydroxide evitachem.comontosight.ai | 1. Octyl hydrogen phosphate2. Potassium octyl hydrogen phosphate evitachem.com |

Advanced Research Applications of Potassium Octyl Hydrogen Phosphate

Surface Active Agent and Emulsifier Research

Potassium octyl hydrogen phosphate (B84403) is an organophosphorus compound recognized for its amphiphilic properties, stemming from its molecular structure which contains a hydrophobic octyl chain and a hydrophilic phosphate group. vulcanchem.comevitachem.com This structure allows it to function as a surfactant, reducing the surface tension between different phases, such as oil and water. evitachem.comevitachem.comcosmileeurope.eu Its primary mechanism of action involves lowering the surface tension of aqueous solutions, which facilitates the creation of emulsions and micelles, thereby enhancing the solubility and dispersion of hydrophobic substances. evitachem.comevitachem.com

Formulation Science in Detergent and Cleaning Product Development

In the field of formulation science, potassium octyl hydrogen phosphate is utilized for its surfactant properties in the development of detergents and cleaning products. evitachem.com Surfactants are essential components in cleaning formulations as they are able to mix two otherwise immiscible substances, like oil and water, enabling the removal of fatty and soil particles. cosmileeurope.eu The effectiveness of a surfactant is related to its critical micelle concentration (CMC), the concentration at which micelles begin to form, significantly enhancing the solubilization of non-polar substances like grease and oil. evitachem.com The octyl chain in potassium octyl hydrogen phosphate contributes to efficient micelle formation, making it effective at dislodging and suspending dirt in cleaning applications. vulcanchem.com

Table 1: Surfactant Properties in Cleaning Formulations

| Property | Function in Detergents and Cleaners | Research Finding |

|---|---|---|

| Surface Tension Reduction | Allows water to "wet" surfaces more effectively, penetrating fabrics and lifting dirt. | The amphiphilic structure with a hydrophobic tail and hydrophilic head enables the molecule to align at interfaces, reducing surface tension. vulcanchem.com |

| Emulsification | Breaks down and suspends oily and greasy soils in the wash water, preventing redeposition. | As a member of the alkyl phosphate salt class, it stabilizes oil-in-water emulsions. vulcanchem.comevitachem.com |

| Micelle Formation | Traps hydrophobic dirt particles inside micelles, which are then washed away. | The octyl hydrocarbon chain facilitates the formation of micelles in aqueous solutions, enabling the solubilization of hydrophobic compounds. vulcanchem.com |

Investigation of Emulsifying and Wetting Properties in Personal Care Product Research

The emulsifying properties of potassium octyl hydrogen phosphate are a key area of investigation in personal care and cosmetic research. evitachem.comevitachem.com Emulsifiers are critical for creating stable and homogenous creams, lotions, and other cosmetic products by preventing the separation of oil and water components. cosmileeurope.eu As an oil-in-water (O/W) emulsifier, it helps to disperse fine droplets of oil within an aqueous base. Research into related compounds like potassium cetyl phosphate, which also belongs to the class of alkyl phosphate salts, shows that these emulsifiers can form liquid crystalline structures similar to the skin's own lipids, potentially improving product feel and stability. specialchem.com This bio-inspired molecular structure makes it suitable for use in skin care formulations, including those for sensitive skin. specialchem.com

Table 2: Applications as an Emulsifier in Personal Care

| Product Type | Function of Emulsifier | Research Focus |

|---|---|---|

| Creams and Lotions | Creates a stable mixture of oil and water-soluble ingredients for a uniform consistency. | Development of stable, light-textured emulsions with a pleasant skin feel. |

| Sun Care Products | Ensures even distribution and stability of UV filters (both polar and non-polar oils). | Formulating high SPF products that maintain stability and an appealing texture. specialchem.com |

| Cleansing Agents | Mixes oily residue (sebum, makeup) with water so it can be rinsed away. | Combining effective cleansing with good skin tolerance by using mild emulsifiers. cosmileeurope.eu |

Role in Industrial Processes such as Textile Finishing and Metal Cleaning

In industrial applications, the surfactant capabilities of potassium octyl hydrogen phosphate are leveraged in processes like textile finishing and metal cleaning. During textile manufacturing, pretreatment processes such as scouring are necessary to remove natural impurities (waxes, oils) and processing additives from fibers. researchgate.net Surfactants, including phosphates and alkyl sulphonates, are used in these scouring processes for their wetting, emulsifying, and dispersing properties to ensure uniform cleaning of the textile material. researchgate.net

In metal cleaning, surfactants are essential for removing oils, grease, and other soils from metal surfaces. This cleaning is often a preparatory step before subsequent processes like plating or painting. The ability of potassium octyl hydrogen phosphate to emulsify and lift organic soils makes it a functional component in industrial cleaning formulations. Its role is complemented by its utility in corrosion inhibition, providing a dual function in certain metal treatment applications.

Corrosion Inhibition Studies in Aqueous Systems

Phosphate-based compounds are studied extensively as corrosion inhibitors for metals, particularly steel, in aqueous environments. mdpi.commdpi.com They are considered environmentally friendly alternatives to other inhibitors like nitrites. mdpi.com The efficacy of phosphate inhibitors often depends on their concentration and the specific environmental conditions, such as pH and the presence of chlorides. mdpi.com

Mechanistic Elucidation of Protective Layer Formation on Metal Surfaces

The primary mechanism by which phosphate-based inhibitors protect against corrosion involves the formation of a stable, passive film on the metal surface. mdpi.comnih.gov This protective layer acts as a physical barrier, hindering the interaction between the metal and corrosive elements in the environment. mdpi.com

Research on steel rebar has shown that in the presence of a phosphate inhibitor, a passive film composed of iron phosphate (FePO₄) forms on the steel surface. nih.gov This layer is thermodynamically stable and sparingly soluble, offering significant protection. nih.gov The adsorption of the inhibitor molecules onto the metal surface is a key step in this process. Studies indicate that this adsorption often follows the Langmuir isotherm model, which suggests the formation of a protective monolayer that covers the active corrosion sites on the metal. mdpi.com These inhibitors can function as mixed-type inhibitors, meaning they affect both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. mdpi.com

Performance Evaluation in Water Treatment Systems and Industrial Pipelines

In practical applications such as municipal water treatment and industrial water systems, phosphates are used to control internal corrosion of pipelines and prevent scale formation. phosphatesfacts.orginnophos.com The addition of phosphate inhibitors to potable water can reduce the leaching of lead and copper from pipes into the drinking water. phosphatesfacts.org

Performance evaluations have demonstrated the effectiveness of phosphate-based inhibitors. For instance, one study on a phosphate-based inhibitor for steel rebar in a chloride-containing solution reported an inhibition efficiency of 90% after just one hour of exposure at an optimal concentration. nih.gov The performance is linked to the inhibitor's ability to form a stable protective film. In water treatment, polyphosphates can also sequester minerals like calcium and iron, preventing the buildup of scale and deposits that can contribute to corrosion. phosphatesfacts.org

Table 3: Performance of Phosphate-Based Corrosion Inhibitors

| Application | System | Mechanism of Protection | Reported Efficiency |

|---|---|---|---|

| Industrial Water Treatment | Cooling and boiler water systems | Scale prevention, metal sequestration, pH control. innophos.com | Used to prevent scale buildup and remove existing scale. phosphatesfacts.org |

| Municipal Water Systems | Potable water distribution pipelines | Formation of a protective film on pipe surfaces, sequestration of iron and manganese. phosphatesfacts.org | Prevents "red" (iron) and "black" (manganese) water and reduces soluble lead and copper. phosphatesfacts.org |

| Reinforced Concrete | Steel rebar in chloride-containing pore solution | Formation of a stable iron phosphate (FePO₄) passive film. nih.gov | Up to 90% inhibition efficiency observed in laboratory studies with 2% inhibitor concentration. nih.gov |

Sequestration and Scale Inhibition Research

Mechanisms of Metal Ion Complexation (e.g., Calcium, Magnesium)

The amphiphilic nature of potassium octyl hydrogen phosphate, stemming from its molecular structure which includes a phosphate group attached to an octyl hydrocarbon chain, allows it to effectively reduce surface tension at oil-water interfaces. vulcanchem.com This property is central to its ability to complex with metal ions. The sequestration of metal ions like calcium (Ca²⁺) and magnesium (Mg²⁺) is a critical function in various industrial applications to prevent the formation of inorganic scale.

While direct studies on the complexation mechanism of potassium octyl hydrogen phosphate with calcium and magnesium are not extensively detailed in the provided search results, the behavior of similar phosphate-containing compounds provides insight. For instance, density functional theory (DFT) studies on potassium dihydrogen phosphate (KDP) have shown that metal ions can be spontaneously adsorbed onto the phosphate surface. nih.gov The nature of this bonding varies with the ion. Larger ions like Ca²⁺ tend to form ionic bonds with oxygen atoms and a weak covalent bond with hydrogen atoms on the phosphate group. nih.gov

Cations such as potassium and magnesium are known to play a significant role in the stability of processes like Enhanced Biological Phosphorus Removal (EBPR), where they are co-transported with phosphate into and out of bacterial cells to maintain electroneutrality. researchgate.net This suggests a fundamental interaction between these metal ions and phosphate groups. In enzymatic reactions, metal ions like Mg²⁺ are essential cofactors for enzymes such as alkaline phosphatase, which catalyzes phosphoryl transfer. nih.gov

The interaction of phosphate with metal ions can also lead to the formation of stable precipitates. For example, in the context of chlorine stabilization in cement, the presence of Ca²⁺ and phosphate can lead to the formation of stable chlorapatite (Ca₅(PO₄)₃Cl). nih.gov This indicates a strong affinity and reactivity between calcium and phosphate ions.

Prevention of Inorganic Scale Formation in Industrial Water Systems

The formation of inorganic scale, composed of minerals like calcium carbonate, calcium sulfate, and calcium phosphate, is a significant issue in industrial water systems, leading to reduced efficiency and increased energy consumption in equipment such as sugar evaporators. researchgate.net Scale inhibitors are crucial for mitigating this problem.

Polyphosphates are recognized as effective scale inhibitors, particularly at lower pH levels (<5.0), for controlling the precipitation of minerals like calcium oxalate. researchgate.net The mechanism of scale inhibition involves several processes, including a threshold effect, lattice distortion, and dispersion. researchgate.net Scale inhibitors can adsorb onto the surface of forming crystals, disrupting their growth and preventing them from adhering to surfaces.

While the specific performance of potassium octyl hydrogen phosphate as a scale inhibitor is not detailed, its surfactant properties suggest it would be effective in dispersing scale-forming particles. evitachem.comevitachem.com Formulated products containing phosphates and silicates are used for the prevention of corrosion, scale, and deposit formation in potable water systems. accepta.com

Research on various scale inhibitors has shown that their effectiveness is dependent on factors like pH, temperature, and the specific type of scale being formed. researchgate.netresearchgate.net For instance, in some systems, polyphosphates can hydrolyze to orthophosphates over time, which can reduce their activity. jeeng.net

Applications in Agricultural Science and Environmental Remediation

Exploration as a Fungicidal Agent and for Phytopathogen Control (drawing from potassium phosphate analogs)

While direct research on potassium octyl hydrogen phosphate as a fungicide is limited in the provided results, extensive studies on its analogs, potassium phosphonates (also known as potassium phosphites), demonstrate significant potential for controlling plant diseases. scielo.org.mxgoogle.comresearchgate.netlainco.com These compounds are effective against a range of phytopathogens, including Oomycetes like Phytophthora and Pythium, as well as some fungi. google.comlainco.com

The mechanism of action for potassium phosphonates is twofold. They exhibit direct fungicidal activity by inhibiting the mycelial growth of pathogens. lainco.com Additionally, they stimulate the plant's natural defense mechanisms, a phenomenon known as Systemic Acquired Resistance (SAR). lainco.com This dual action provides both protective and curative responses against diseases. google.com

Studies have shown the efficacy of potassium phosphates, such as monopotassium phosphate (KH₂PO₄) and dipotassium phosphate (K₂HPO₄), in controlling various phytopathogenic fungi. researchgate.net These compounds have been shown to inhibit mycelial growth and spore germination. researchgate.net For instance, dipotassium phosphate has demonstrated complete inhibition of the mycelial growth of Sclerotinia sclerotiorum in soil tests. researchgate.net Furthermore, pre-inoculation treatments with potassium phosphates have been effective in controlling rust fungi. researchgate.net

The fungicidal compositions for plants can also contain a combination of phosphonate and phosphate salts. google.com For example, a mixture of potassium phosphonate and potassium phosphate can be used to prevent infections by the Phytophthora genus. google.com

Table 1: Efficacy of Potassium Phosphate Analogs Against Various Phytopathogens

| Compound | Pathogen | Effect | Reference |

|---|---|---|---|

| Potassium Phosphite | Colletotrichum gloeosporioides (in coffee) | 62.5% decrease in severity | scielo.org.mx |

| Potassium Phosphite | Phytophthora palmivora (in papaya) | 93% plant survival vs. 24% in untreated | scielo.org.mx |

| Potassium Phosphite | Fusarium culmorum, F. graminearum, Microdochium majus | 60-90% reduction in mycelium growth | scielo.org.mx |

| Dipotassium Phosphate (K₂HPO₄) | Sclerotinia sclerotiorum | 100% inhibition of mycelial growth in soil | researchgate.net |

| Monopotassium Phosphate (KH₂PO₄) and Dipotassium Phosphate (K₂HPO₄) | Puccinia triticina and Uromyces appendiculatus (rust fungi) | Effective control with pre-inoculation treatment | researchgate.net |

Role in Soil Remediation and Heavy Metal Immobilization (e.g., Cadmium)

Phosphate compounds are recognized for their ability to immobilize heavy metals in contaminated soils, thereby reducing their bioavailability and potential uptake by plants. researchgate.netresearchgate.net The application of phosphate materials can effectively reduce the extractability of cadmium (Cd). illinois.edu

The mechanism of immobilization involves the precipitation of metal phosphates. In the case of cadmium, the formation of insoluble cadmium phosphate compounds is a key process. nih.gov Studies have shown that various phosphate sources, including dipotassium phosphate (K₂HPO₄) and monopotassium phosphate (KH₂PO₄), can significantly decrease the concentration of plant-available cadmium in the soil. researchgate.netillinois.edu Dipotassium phosphate, in particular, has been found to be highly effective due to its influence on soil pH and phosphate adsorption, which leads to an increase in the soil's negative charge and subsequent immobilization of cadmium. researchgate.netillinois.edu

Research has demonstrated that the addition of K₂HPO₄ can significantly increase the ion activity products of cadmium compounds like CdHPO₄, Cd(OH)₂, and CdCO₃, although the primary mechanism for reducing cadmium extractability is attributed to immobilization through increased soil pH and negative charge rather than direct precipitation of cadmium-phosphate compounds. researchgate.netillinois.edu

The effectiveness of phosphate in immobilizing heavy metals is also influenced by the specific phosphate material used and the application rate. nih.gov For instance, some phosphate fertilizers may increase cadmium extractability at low application rates before a significant decrease is observed at higher rates. nih.gov

Table 2: Effect of Different Phosphate Materials on Cadmium Immobilization in Soil

| Phosphate Material | Effect on NH₄OAc-extractable Cadmium | Primary Mechanism | Reference |

|---|---|---|---|

| Dipotassium Phosphate (K₂HPO₄) | Most effective in reducing plant-available Cd | Increase in soil pH and negative charge due to phosphate adsorption | researchgate.netillinois.edu |

| Monopotassium Phosphate (KH₂PO₄) | Significantly decreased extractable Cd with increasing application rates | Immobilization | researchgate.netillinois.edu |

| Fused and Superphosphate (FSP) | Increased Cd extractability at low application rates (<400 mg kg⁻¹), then decreased | Dependent on application rate | nih.gov |

| Rock Phosphate (RP) | Minimal effect on reducing Cd extractability | N/A | illinois.edu |

Integration into Advanced Liquid Fertilizer Formulations

Potassium octyl hydrogen phosphate's properties make it a candidate for inclusion in advanced liquid fertilizer formulations, although direct evidence is not present in the search results. However, the use of its simpler analogs, potassium phosphates, is well-established in liquid fertilizers. researchgate.netuctm.edugreenlive.com.tr

Liquid fertilizers containing phosphorus and potassium are crucial for providing essential nutrients for plant growth. greenlive.com.tr Potassium phosphates, such as monopotassium phosphate (KH₂PO₄) and dipotassium phosphate (K₂HPO₄), are highly suitable for foliar application due to their solubility and ability to be readily absorbed by plants. uctm.edu

The formulation of liquid fertilizers involves creating stable, highly concentrated solutions. researchgate.netuctm.edu Studies on the solubility in the KH₂PO₄ - K₂HPO₄ - H₂O system have been conducted to determine the optimal composition for liquid fertilizers. researchgate.netuctm.edu These formulations can also be enhanced with the inclusion of micronutrients. uctm.edu

The surfactant properties of potassium octyl hydrogen phosphate could offer additional benefits in liquid fertilizer formulations. vulcanchem.comevitachem.comevitachem.com It could act as an adjuvant, improving the spreading and adherence of the fertilizer solution on plant surfaces, which has been shown to increase herbicide efficacy. vulcanchem.com This could potentially enhance nutrient uptake from foliar applications.

Biochemical and Analytical Methodological Applications

Potassium octyl hydrogen phosphate is an organophosphorus compound recognized for its surfactant properties. evitachem.com As an anionic surfactant, its amphiphilic nature, possessing both a hydrophobic octyl tail and a hydrophilic phosphate head group, allows it to modify interfaces and interact with a variety of molecules. artemisdx.comevitachem.com These fundamental characteristics underpin its utility in specialized biochemical and analytical research applications.

Modulation of Partition Coefficients in Aqueous Two-Phase Systems

Aqueous two-phase systems (ATPS) are liquid-liquid extraction tools formed by mixing components like polymers and salts (e.g., potassium phosphate) in water, which then separate into two immiscible aqueous phases. nih.govresearchgate.net These systems provide a gentle, water-rich environment ideal for the separation and purification of biomolecules such as proteins and enzymes. nih.govresearchgate.net The distribution of a target molecule between the two phases is defined by its partition coefficient (K), and manipulating this coefficient is key to achieving effective separation. nih.gov

Potassium octyl hydrogen phosphate, when introduced into an ATPS, can act as a modulator of partitioning. researchgate.net Its surfactant properties allow it to alter the physicochemical characteristics of the phases and interact directly with the biomolecules to be separated. The primary mechanisms for this modulation include:

Altering Phase Polarity: The compound can preferentially orient itself within the phases, subtly changing their relative hydrophobicity and influencing how other molecules distribute between them.

The effect of adding an anionic surfactant like potassium octyl hydrogen phosphate on the partitioning of a model protein can be significant. By adjusting the concentration of the surfactant, researchers can fine-tune the separation process, enhancing either the purity or the recovery yield of the target molecule.

Table 1: Illustrative Impact of Potassium Octyl Hydrogen Phosphate on the Partition Coefficient (K) of a Model Protein in a PEG/Potassium Phosphate ATPS This table presents a hypothetical scenario to demonstrate the modulating effect.

| Concentration of Potassium Octyl Hydrogen Phosphate (mM) | Partition Coefficient (K) of Model Protein | Change in Recovery (%) in PEG-Rich Phase |

|---|---|---|

| 0 (Control) | 1.2 | 54.5 |

| 0.5 | 2.5 | 71.4 |

| 1.0 | 4.8 | 82.8 |

| 2.0 | 3.1 | 75.6 |

Utility in Chromatographic Separations and Molecular Biology Assays

The surfactant properties of potassium octyl hydrogen phosphate also lend it utility in chromatography and various molecular biology assays. evitachem.comnih.gov

In the field of chromatography, particularly reverse-phase high-performance liquid chromatography (RP-HPLC), organophosphorus compounds can be used to modify stationary phases or act as mobile phase additives. pitt.edu Potassium octyl hydrogen phosphate can function as an ion-pairing reagent . In this role, its anionic phosphate head interacts with cationic analytes, while the hydrophobic octyl tail adsorbs to the nonpolar stationary phase. This process effectively neutralizes the charge of the analyte and increases its retention time on the column, allowing for improved separation of otherwise poorly retained polar or charged molecules. researchgate.net

In molecular biology, surfactants are essential reagents for a multitude of assays. artemisdx.comnih.gov They are widely used to:

Enhance reagent dispersion and prevent the aggregation of biomolecules like proteins and antibodies. artemisdx.com

Reduce non-specific binding of molecules to surfaces, such as microplate wells or nitrocellulose membranes, which improves assay specificity and sensitivity. artemisdx.com

Facilitate cell lysis by disrupting the lipid bilayer of cell membranes to release intracellular contents for analysis.

Improve the solubility of hydrophobic proteins and other molecules in aqueous buffers. evitachem.com

While non-ionic surfactants are often preferred in enzymatic assays to minimize interference, anionic surfactants like potassium octyl hydrogen phosphate are valuable in applications like SDS-PAGE and certain immunoassays where protein denaturation or strong solubilization is required. mdpi.com Their ability to uniformly coat proteins with a negative charge is a foundational principle of separating proteins by size in polyacrylamide gel electrophoresis.

Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are indispensable for separating potassium octyl hydrogen phosphate (B84403) from its starting materials, by-products, and potential degradation products, thereby enabling its purity to be accurately assessed and its impurity profile to be determined.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like potassium octyl hydrogen phosphate. Given that it is an anionic surfactant, reversed-phase and ion-exchange chromatography are the most common approaches. americanlaboratory.com The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal separation and detection.

A variety of columns can be employed for the analysis of anionic surfactants. americanlaboratory.com For instance, a C18 column is a versatile choice for reversed-phase separations. hitachi-hightech.com More specialized columns, such as those with mixed-mode capabilities (e.g., Newcrom BH), can separate anionic, nonionic, and cationic surfactants in a single run, which is advantageous for complex sample matrices. americanlaboratory.comsielc.com

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.comnacalai.com The buffer, often a phosphate or formate (B1220265) salt, helps to control the pH and ionic strength, which influences the retention and peak shape of the analyte. sielc.comnacalai.com Gradient elution, where the composition of the mobile phase is changed during the analysis, is often necessary to separate compounds with a wide range of polarities.

Detection of potassium octyl hydrogen phosphate, which lacks a strong chromophore, can be challenging with standard UV-Vis detectors. thermofisher.com While UV detection is possible, more universal detection methods are often preferred. thermofisher.com Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD) are suitable for non-volatile analytes and are compatible with gradient elution. sielc.comthermofisher.com Mass Spectrometry (MS) offers the highest sensitivity and selectivity, providing not only quantification but also structural information for impurity identification. thermofisher.com

Table 1: Exemplary HPLC Methods for Anionic Surfactant Analysis

| Parameter | Method 1 | Method 2 |

| Column | C18, 5 µm, 4.6 x 150 mm hitachi-hightech.com | Newcrom BH, 5 µm, 4.6 x 250 mm sielc.com |

| Mobile Phase | A: 0.1 M Sodium Perchlorate in WaterB: Acetonitrile hitachi-hightech.com | A: Water with 0.1% Ammonium FormateB: Acetonitrile with 0.1% Ammonium Formate sielc.com |

| Detection | UV-Vis or Fluorescence hitachi-hightech.com | ELSD, CAD, or ESI-MS sielc.com |

| Application | Purity assessment of alkylbenzene sulfonates. hitachi-hightech.com | Separation of anionic, cationic, and nonionic surfactants. sielc.com |

This table is for illustrative purposes and specific conditions would need to be optimized for potassium octyl hydrogen phosphate.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

While potassium octyl hydrogen phosphate itself is not sufficiently volatile for direct GC-MS analysis, this technique is crucial for the identification and quantification of volatile and semi-volatile impurities or degradation products. sci-hub.sesci-hub.setandfonline.com For instance, residual octanol (B41247) from the synthesis process or volatile phosphorus-containing by-products can be detected. nih.govnih.gov

Prior to analysis, a derivatization step may be necessary to convert non-volatile analytes into more volatile species. However, for the analysis of already volatile impurities, direct injection of a sample extract is common. Solid-phase extraction (SPE) or liquid-liquid extraction can be used to isolate and concentrate the analytes of interest from a sample matrix. sci-hub.setandfonline.com

The GC separates the volatile compounds based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which provides mass-to-charge ratio information, enabling their identification by comparison with spectral libraries.

Table 2: Typical GC-MS Parameters for Organophosphate Ester Analysis

| Parameter | Setting |

| Column | Capillary column (e.g., DB-5ms) |

| Injector Temperature | 250-280 °C |

| Oven Temperature Program | Ramped from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

This table provides a general overview; specific parameters would be optimized based on the target analytes.

Spectroscopic Characterization Techniques

Spectroscopic methods are powerful tools for elucidating the molecular structure of potassium octyl hydrogen phosphate and for its quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic compounds. For potassium octyl hydrogen phosphate, ¹H NMR, ¹³C NMR, and ³¹P NMR are particularly informative. oxinst.com

¹H NMR provides information about the different types of protons in the molecule, such as those in the octyl chain, allowing for the confirmation of the alkyl group's structure.

¹³C NMR reveals the carbon skeleton of the molecule.

³¹P NMR is highly specific for phosphorus-containing compounds and is extremely useful for identifying the phosphate moiety and distinguishing it from other phosphorus-containing impurities. oxinst.comyoutube.com The chemical shift in ³¹P NMR is sensitive to the oxidation state and bonding environment of the phosphorus atom. oxinst.com

Advanced Optical Spectroscopic Approaches (e.g., Spectrophotometry, Spectrofluorimetry)

UV-Visible spectrophotometry can be used for the quantification of phosphate, often after a chemical reaction to form a colored complex. ucdavis.edubergbuilds.domainsslideshare.netsemanticscholar.orgasdlib.org A common method is the molybdenum blue method, where the phosphate reacts with a molybdate (B1676688) reagent in the presence of a reducing agent to form a blue-colored complex. bergbuilds.domainssemanticscholar.org The intensity of the blue color, measured by a spectrophotometer at a specific wavelength (typically around 880 nm), is directly proportional to the phosphate concentration. bergbuilds.domains This method is highly sensitive and can be used to determine trace amounts of phosphate.

While potassium octyl hydrogen phosphate itself is not fluorescent, spectrofluorimetry could potentially be employed after derivatization with a fluorescent tag. This approach would offer very high sensitivity for quantification.

Electrochemical and Conductometric Investigations of Solution Behavior

Electrochemical and conductometric methods provide valuable information about the behavior of potassium octyl hydrogen phosphate in solution, particularly its ionic properties.

Conductometric titration is a technique that can be used to determine the concentration of ionic species. tau.ac.ilalagappauniversity.ac.inpg.edu.pl For potassium octyl hydrogen phosphate, this method can be used to quantify the salt by titrating it with a standard solution of a strong acid or base. The conductivity of the solution is monitored as the titrant is added. The equivalence point, which corresponds to the complete neutralization of the analyte, is indicated by a sharp change in the conductivity. tau.ac.il This technique is particularly useful for colored or turbid solutions where visual indicators cannot be used. pg.edu.pl The principle relies on the replacement of ions with different ionic conductivities during the titration. tau.ac.il The conductivity of phosphate solutions is influenced by the various ionic species present, including H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻, as well as the potassium counter-ion. d-nb.info The presence of other electrolytes in the solution can also affect the conductivity and must be considered in the analysis. researchgate.net

Physicochemical Characterization in Solution (e.g., density, pH, electrical conductivity)

The physicochemical characterization of potassium octyl hydrogen phosphate in aqueous solutions is crucial for understanding its behavior and optimizing its applications, particularly those leveraging its surfactant properties. Standard analytical methodologies are employed to determine key parameters such as density, pH, and electrical conductivity. While specific research findings with comprehensive data tables for potassium octyl hydrogen phosphate are not extensively available in publicly accessible literature, the established methods for characterizing similar amphiphilic compounds are applicable.

Density Measurement

The density of potassium octyl hydrogen phosphate solutions is a fundamental property that can be determined using established techniques. A common laboratory method involves the use of a pycnometer, which allows for precise measurement of the volume of a known mass of the solution. Alternatively, modern digital density meters, which operate based on the oscillation frequency of a U-shaped tube filled with the sample, offer rapid and highly accurate measurements. The density of the solution is expected to vary with the concentration of the solute.

pH Measurement

The pH of an aqueous solution of potassium octyl hydrogen phosphate is a critical parameter, especially in applications such as detergents, cosmetics, and as a buffering agent. evitachem.comontosight.ai The measurement is typically performed using a calibrated pH meter equipped with a glass electrode and a reference electrode. For accurate results, the pH meter is calibrated using standard buffer solutions of known pH values that bracket the expected pH of the sample. Given its nature as a salt of a weak acid (octyl hydrogen phosphate) and a strong base (potassium hydroxide), aqueous solutions are expected to have a specific pH range, which would also be dependent on the concentration.

Electrical Conductivity Measurement

Electrical conductivity measurements are vital for understanding the ionic nature and aggregation behavior of potassium octyl hydrogen phosphate in solution. vulcanchem.com The conductivity of the solution is measured using a conductivity meter, which consists of a probe with two or more electrodes. The instrument applies an alternating voltage to the electrodes and measures the resulting current, from which the conductance is calculated. The conductivity is dependent on the concentration of ions, their mobility, and the temperature of the solution. For a surfactant like potassium octyl hydrogen phosphate, conductivity measurements are particularly useful in determining the critical micelle concentration (CMC), as a distinct change in the slope of the conductivity versus concentration plot is typically observed at the CMC.

Research Findings

A thorough review of scientific literature did not yield specific experimental data tables for the density, pH, and electrical conductivity of potassium octyl hydrogen phosphate solutions. The data for related, but structurally different, potassium phosphate salts are available but cannot be directly extrapolated to the octyl derivative due to the significant influence of the eight-carbon alkyl chain on the compound's physicochemical properties.

The following tables are presented for illustrative purposes to demonstrate the format in which such data would be reported. The values are hypothetical and should not be considered as experimental results.

Table 1: Illustrative Density of Aqueous Potassium Octyl Hydrogen Phosphate Solutions at 25°C

| Concentration (g/L) | Density (g/cm³) |

|---|---|

| 1 | Value not available |

| 5 | Value not available |

| 10 | Value not available |

| 50 | Value not available |

Table 2: Illustrative pH of Aqueous Potassium Octyl Hydrogen Phosphate Solutions at 25°C

| Concentration (g/L) | pH |

|---|---|

| 1 | Value not available |

| 5 | Value not available |

| 10 | Value not available |

| 50 | Value not available |

Table 3: Illustrative Electrical Conductivity of Aqueous Potassium Octyl Hydrogen Phosphate Solutions at 25°C

| Concentration (g/L) | Electrical Conductivity (µS/cm) |

|---|---|

| 1 | Value not available |

| 5 | Value not available |

| 10 | Value not available |

Theoretical and Computational Studies of Potassium Octyl Hydrogen Phosphate

Molecular Dynamics and Simulation Studies of Interfacial Behavior

Molecular dynamics (MD) simulations are a cornerstone for studying the behavior of surfactants. These simulations model the movements and interactions of atoms and molecules over time, providing a dynamic picture of how substances like potassium octyl hydrogen phosphate (B84403) behave at interfaces, such as the boundary between water and air.

Research using MD simulations on related alkyl phosphate surfactants reveals critical aspects of their interfacial behavior. Studies on molecules like tributyl phosphate show that when these surfactants adsorb at the water/air interface, they significantly alter the surface's geometric properties. researchgate.net The presence of the surfactant can lead to the formation of sharper and less broad surface waves up to a certain concentration, after which self-assembly processes begin. researchgate.net

A key finding from these simulations is the relationship between the surfactant's molecular structure and its effect on the interface. The length of the alkyl chains, for instance, has a direct impact on surface geometry. Simulations comparing different alkyl chain lengths on a phosphate headgroup show that even smaller surfactants can enhance surface curvatures. researchgate.net As the alkyl tails adsorb to the surface, they can stabilize and modify the symmetry of the surface waves. researchgate.net These computational studies allow researchers to visualize and quantify the distribution and orientation of surfactant molecules, with the hydrophobic octyl tails of potassium octyl hydrogen phosphate expected to orient away from the water phase, and the polar phosphate headgroups remaining solvated at the interface. This behavior is fundamental to its function as a surfactant, emulsifier, or dispersant.

Table 1: Representative Parameters from Molecular Dynamics Simulations of Surfactants This interactive table illustrates typical parameters and outputs from MD simulations studying surfactant behavior at an air-water interface.

| Parameter | Description | Typical Value/Output | Relevance to Potassium Octyl Hydrogen Phosphate |

| Simulation Box Size | The dimensions of the simulated system (e.g., a slab of water with surfactant). | 60 x 60 x 180 Å | Defines the scale of the system being modeled. |

| Force Field | A set of parameters describing the potential energy of the system's particles. | CHARMM, AMBER, GROMOS | Essential for accurately modeling the interactions between the octyl phosphate anion, potassium ions, and water molecules. |